molecular formula C14H19NO5S B11810331 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid

3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid

Cat. No.: B11810331
M. Wt: 313.37 g/mol
InChI Key: XURPRLYAGRWADH-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a methoxy group, a pyrrolidinylsulfonyl group, and a phenyl ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with malonic acid derivatives, followed by decarboxylation to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoic acid.

    Reduction: Formation of 3-(4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanol.

    Substitution: Formation of 4-nitro-3-(pyrrolidin-1-ylsulfonyl)phenylpropanoic acid or 4-bromo-3-(pyrrolidin-1-ylsulfonyl)phenylpropanoic acid.

Scientific Research Applications

Research indicates that 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid exhibits several biological activities:

Treatment of Metabolic Disorders

The compound's ability to modulate metabolic pathways positions it as a potential therapeutic agent for conditions such as type 2 diabetes and obesity. It may act by influencing insulin sensitivity and lipid metabolism, similar to other compounds that inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism .

Central Nervous System Disorders

Given its anti-inflammatory and neuroprotective properties, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment. Research indicates that compounds with similar structures may help mitigate cognitive decline by reducing neuroinflammation .

Case Study 1: Anti-inflammatory Mechanism

A study published in the journal Molecules investigated the anti-inflammatory effects of various derivatives of propanoic acids, including those structurally related to this compound. The findings indicated a significant reduction in inflammatory markers in cell cultures treated with these compounds, suggesting their potential use in clinical settings for inflammatory diseases .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of sulfonamide derivatives demonstrated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis. This study highlights the importance of further exploring this compound's role in neuroprotection and its implications for treating neurodegenerative disorders .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAnti-inflammatory
Compound BAntioxidant
Compound CAntimicrobial

Table 2: Therapeutic Potential Areas

Application AreaPotential Benefits
Metabolic DisordersImproved insulin sensitivity
Neurodegenerative DiseasesReduced cognitive decline
Inflammatory ConditionsDecreased inflammation markers

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
  • 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid methyl ester

Uniqueness

Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of both a methoxy group and a pyrrolidinylsulfonyl group

Biological Activity

3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid, also referred to by its IUPAC name, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenyl ring substituted with a methoxy group and a pyrrolidine sulfonamide moiety. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 324779-72-8
  • Molecular Formula : C14H17NO5S

Research has indicated that the compound exhibits various biological activities, primarily through modulation of specific receptors and enzymes. Notably, it has been studied for its effects on:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator of certain GPCRs, influencing pathways involved in inflammation and cellular signaling .
  • Aldo-Keto Reductase (AKR) Inhibition : It has shown potential as an inhibitor of AKR enzymes, which are involved in steroid metabolism and have implications in cancer biology .

Pharmacological Effects

The compound has demonstrated various pharmacological effects, including:

  • Anti-inflammatory Activity : Studies suggest that it can reduce inflammatory responses, potentially making it useful in treating conditions such as asthma and other inflammatory diseases .
  • Antitumor Activity : Preliminary data indicate that the compound may inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vivo Studies : In a study involving mouse models, administration of the compound resulted in significant reductions in tumor size compared to controls. The mechanism was attributed to apoptosis induction in cancer cells .
  • Cell-Based Assays : In vitro assays have shown that the compound inhibits cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against specific types of tumors .

Data Tables

Biological Activity Effect Observed Reference
Anti-inflammatoryReduced cytokine levels
AntitumorInhibited tumor growth in xenografts
AKR InhibitionDecreased steroid metabolism

Properties

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C14H19NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4,6,10H,2-3,5,7-9H2,1H3,(H,16,17)

InChI Key

XURPRLYAGRWADH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCCC2

Origin of Product

United States

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